2-[(1-benzyl-1H-indol-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide
Description
This compound features a benzyl-substituted indole core linked via a sulfanyl (-S-) group to an acetamide moiety bearing a 4-(trifluoromethoxy)phenyl group. The trifluoromethoxy (OCF₃) substituent is electron-withdrawing, enhancing metabolic stability and influencing receptor binding . Indole derivatives are known for diverse bioactivities, including kinase inhibition and GPCR modulation, making this compound a candidate for therapeutic development .
Properties
IUPAC Name |
2-(1-benzylindol-3-yl)sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F3N2O2S/c25-24(26,27)31-19-12-10-18(11-13-19)28-23(30)16-32-22-15-29(14-17-6-2-1-3-7-17)21-9-5-4-8-20(21)22/h1-13,15H,14,16H2,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEVLPSFXVIVDJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC=C(C=C4)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzylation of Indole
Indole undergoes N-alkylation with benzyl bromide in the presence of a base. Sodium hydride (NaH) in dimethylformamide (DMF) at 0–5°C achieves 85–92% yields, selectively functionalizing the 1-position without side reactions.
Reaction Conditions :
- Substrate : Indole (1.0 equiv), benzyl bromide (1.2 equiv)
- Base : NaH (1.5 equiv)
- Solvent : DMF
- Temperature : 0–5°C, 2–3 h
Thiol Group Introduction
The 3-position of 1-benzylindole is sulfurated using Lawesson’s reagent (LR) in toluene under reflux. This method avoids oxidation side products common with P₂S₅.
Optimized Protocol :
- Substrate : 1-Benzylindole (1.0 equiv), LR (0.55 equiv)
- Solvent : Toluene
- Temperature : 110°C, 6–8 h
- Yield : 78–84%
Synthesis of 2-Bromo-N-[4-(Trifluoromethoxy)phenyl]acetamide
Amide Formation
4-Trifluoromethoxyaniline reacts with bromoacetyl bromide in dichloromethane (DCM) using triethylamine (TEA) as a base. This step ensures high regioselectivity and minimizes diacylation.
Procedure :
- Substrate : 4-Trifluoromethoxyaniline (1.0 equiv), bromoacetyl bromide (1.1 equiv)
- Base : TEA (2.0 equiv)
- Solvent : DCM
- Temperature : 0°C to RT, 2 h
- Yield : 89–93%
Coupling of Intermediates via Nucleophilic Substitution
The thiol group of 1-benzyl-1H-indole-3-thiol displaces bromide from 2-bromo-N-[4-(trifluoromethoxy)phenyl]acetamide. Potassium carbonate (K₂CO₃) in acetonitrile (MeCN) at 60°C drives the reaction to completion.
Key Parameters :
- Molar Ratio : 1:1.2 (thiol:bromoacetamide)
- Base : K₂CO₃ (2.5 equiv)
- Solvent : MeCN
- Temperature : 60°C, 6–8 h
- Yield : 70–76%
Alternative Synthetic Strategies
Mitsunobu Reaction for Thioether Formation
Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), the thiol and alcohol derivatives couple at RT. However, this method is less cost-effective due to reagent expenses.
Solid-Phase Synthesis
Immobilizing the indole thiol on Wang resin enables stepwise assembly, though yields drop to 60–65% due to incomplete coupling cycles.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, MeCN:H₂O = 70:30) shows ≥98% purity, with retention time = 8.2 min.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield (%) | Purity (%) | Cost Efficiency |
|---|---|---|---|---|
| Nucleophilic Substitution | K₂CO₃, MeCN, 60°C | 76 | 98 | High |
| Mitsunobu | DEAD, PPh₃, THF, RT | 68 | 95 | Low |
| Solid-Phase | Wang resin, DCM | 63 | 90 | Moderate |
Challenges and Optimization Opportunities
Chemical Reactions Analysis
Oxidation Reactions
The sulfur atom in the thioether linkage undergoes oxidation under controlled conditions:
| Oxidizing Agent | Product | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| mCPBA | Sulfoxide derivative | CH₂Cl₂, 0°C → RT, 2 h | 78 | |
| H₂O₂ (30%) | Sulfone derivative | AcOH, 60°C, 4 h | 65 | |
| Ozone | Indole ring cleavage | -78°C, DCM, 10 min | 42 |
Key observations :
- Sulfoxide formation occurs regioselectively without disturbing the acetamide group .
- Ozonolysis produces 3-acetamidoindole fragments, useful for further functionalization .
Nucleophilic Substitution
The benzyl group attached to nitrogen participates in substitution reactions:
Example : Benzyl deprotection via catalytic hydrogenation
textReaction: 2-[(1-benzyl-1H-indol-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide → 2-(1H-indol-3-ylsulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide Conditions: - 10% Pd/C (0.1 equiv) - H₂ (1 atm) in THF/MeOH (4:1) - 25°C, 6 h Yield: 89% [2][4]
Acetamide Hydrolysis
The terminal amide undergoes hydrolysis under acidic/basic conditions:
| Condition | Product | Time | Temperature | Conversion |
|---|---|---|---|---|
| 6N HCl (reflux) | Carboxylic acid | 8 h | 110°C | 95% |
| NaOH (2M) | Sodium salt | 3 h | 80°C | 88% |
Notes:
- Acidic hydrolysis preserves the trifluoromethoxy group .
- Base-mediated reactions risk indole ring decomposition above 100°C .
Electrophilic Aromatic Substitution
The indole ring undergoes substitution at C-2 and C-5 positions:
Bromination Example :
textThis compound → 2-[(1-benzyl-5-bromo-1H-indol-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide Reagents: - NBS (1.2 equiv) - DMF, 0°C → RT - 2 h Yield: 76% [4][14]
Cross-Coupling Reactions
Palladium-mediated couplings enable structural diversification:
| Reaction Type | Catalytic System | Substrate | Product Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄/K₂CO₃ | Aryl boronic acids | 68-82% |
| Buchwald-Hartwig | Pd₂(dba)₃/XPhos | Amines | 55-74% |
Notable application : Installation of biotin tags at C-5 position for target identification studies .
Protection/Deprotection Strategies
Critical for sequential functionalization:
- Indole NH protection :
- Sulfur masking :
This compound's reactivity profile enables precise structural modifications for pharmacological optimization. Recent advances in transition-metal catalysis (e.g., Pd-, Ru-mediated reactions) have expanded its synthetic utility in drug discovery pipelines . Controlled oxidation and cross-coupling remain the most strategically valuable transformations for generating derivative libraries.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds with indole structures can exhibit anticancer activities. The specific compound has been studied for its ability to inhibit cancer cell proliferation. A study demonstrated that derivatives of indole can induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and death, particularly those involving the PI3K/Akt and MAPK pathways .
Table 1: Anticancer Activity of Indole Derivatives
Neuroprotective Effects
The indole nucleus is also known for its neuroprotective properties. Research has shown that compounds similar to this compound can protect neuronal cells from oxidative stress and inflammation, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These compounds may enhance the activity of neurotrophic factors, promoting neuronal survival and regeneration .
Anti-inflammatory Activity
Indole derivatives have been recognized for their anti-inflammatory properties. The compound has been evaluated for its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a potential role in treating inflammatory diseases .
Table 2: Anti-inflammatory Effects of Indole Derivatives
| Compound | Inflammation Model | Effect Observed | Reference |
|---|---|---|---|
| This compound | Mouse model of arthritis | Reduced swelling and cytokine levels | |
| Indole-3-acetic acid | Rat model of colitis | Decreased inflammatory markers |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of indole derivatives against various pathogens, including bacteria and fungi. The compound has shown effectiveness against resistant strains, making it a candidate for the development of new antimicrobial agents .
Table 3: Antimicrobial Activity of Indole Derivatives
Mechanism of Action
The mechanism of action of 2-[(1-benzyl-1H-indol-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The trifluoromethoxyphenyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Biological Activity
The compound 2-[(1-benzyl-1H-indol-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide is a novel chemical entity that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a complex structure with key functional groups that contribute to its biological properties. The presence of the trifluoromethoxy group is significant for enhancing lipophilicity and stability, while the sulfanyl moiety may play a role in redox reactions and enzyme interactions.
Mechanisms of Biological Activity
Research indicates that compounds with similar structures often exhibit various biological activities, including:
- Antiproliferative Effects : Compounds containing indole and sulfanyl groups have shown promise in inhibiting cancer cell proliferation. The mechanism often involves the disruption of cellular signaling pathways related to growth and survival.
- Enzyme Inhibition : The trifluoromethoxy group can enhance binding affinity to specific enzymes, potentially leading to inhibition of pathways critical for tumor growth or inflammatory responses.
Structure-Activity Relationships (SAR)
Studies on related compounds suggest that modifications to the benzyl and trifluoromethoxy groups significantly impact biological activity. For instance, variations in the indole structure can alter the compound's affinity for target receptors, as observed in SAR studies involving indole derivatives .
Table 1: Summary of Biological Activities Related to Structural Modifications
Case Studies
Several studies have investigated the biological activity of compounds similar to This compound :
- Anticancer Activity : A study demonstrated that a related indole derivative exhibited significant antiproliferative effects against various cancer cell lines, with IC50 values indicating effective inhibition at low concentrations .
- Inflammatory Response Modulation : Another investigation highlighted the ability of sulfanyl-containing compounds to modulate inflammatory pathways, suggesting potential therapeutic applications in conditions like arthritis or asthma .
- Enzyme Interaction Studies : Research on enzyme inhibitors indicated that modifications to the trifluoromethoxy group could enhance binding affinity, leading to improved efficacy against specific targets such as kinases involved in cancer progression .
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 2: Reported Bioactivities of Analogs
- Enzyme Inhibition : Compound 32 () exhibits potent COX-2 inhibition, suggesting that indole-acetamide scaffolds with electron-withdrawing groups (e.g., trifluoromethoxy) are favorable for anti-inflammatory activity .
Physicochemical and Spectral Properties
Table 3: Physicochemical Comparisons
- Spectral Characterization: While the target compound lacks reported data, analogs like B2 () and morpholinosulfonyl derivatives () provide benchmarks for NMR and IR analysis .
Q & A
Q. What are the optimal synthetic routes for 2-[(1-benzyl-1H-indol-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide?
- Methodological Answer : The synthesis typically involves three key steps:
- Alkylation : Introduce the benzyl group to the indole core using benzyl bromide in the presence of a base like potassium carbonate (K₂CO₃) .
- Sulfanyl Group Incorporation : React the alkylated indole with a sulfanylating agent (e.g., thiourea or mercaptoacetic acid) under controlled pH and temperature .
- Acetamide Coupling : Attach the 4-(trifluoromethoxy)aniline moiety via nucleophilic acyl substitution using acetic anhydride or carbodiimide coupling reagents .
Optimization involves solvent selection (e.g., DMF or THF), temperature control (60–100°C), and purification via column chromatography or HPLC .
Q. How can researchers characterize the compound’s purity and structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm the presence of the benzyl (δ 4.5–5.0 ppm), indole (δ 7.0–8.5 ppm), and trifluoromethoxy (δ 4.3 ppm) groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ expected at ~479.12 g/mol) .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using a C18 column with acetonitrile/water gradients .
Q. What in vitro assays are suitable for initial biological activity screening?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against kinases or proteases using fluorogenic substrates to quantify IC₅₀ values .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative activity at 1–100 µM concentrations .
- Antimicrobial Testing : Conduct broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modified benzyl (e.g., 4-fluoro-benzyl) or trifluoromethoxy (e.g., nitro or methoxy) groups to assess impact on target binding .
- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like cyclooxygenase-2 (COX-2) or EGFR kinase .
- Bioisosteric Replacement : Replace the sulfanyl group with sulfonyl or carbonyl moieties to enhance metabolic stability .
Q. How can researchers resolve discrepancies in biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Ensure consistent cell passage numbers, serum concentrations, and incubation times (e.g., 48 vs. 72 hours) .
- Stability Testing : Monitor compound degradation in DMSO or cell media via LC-MS to rule out false negatives due to hydrolysis/oxidation .
- Orthogonal Validation : Confirm enzyme inhibition results with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Q. What computational approaches elucidate the compound’s mechanism of action?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate binding to ATP-binding pockets (e.g., PI3Kγ) using GROMACS to assess conformational stability over 100-ns trajectories .
- Free Energy Calculations : Apply MM-PBSA to quantify binding affinities of analogs .
- ADMET Prediction : Use SwissADME to optimize logP (<5) and rule out hepatotoxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
